N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide is a complex organic compound that features a benzothiazole moiety linked to a phenyl group, which is further connected to a pyran ring with a carboxamide group
Mechanism of Action
Target of Action
The primary target of N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide, also known as N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-oxo-2H-pyran-5-carboxamide, is Mycobacterium tuberculosis . This compound has shown potent inhibitory activity against this bacterium, making it a potential candidate for anti-tubercular therapy .
Biochemical Pathways
Given its anti-tubercular activity, it is likely that it affects the pathways related to the survival and proliferation of mycobacterium tuberculosis
Result of Action
The compound’s action results in the inhibition of Mycobacterium tuberculosis, indicating its potential as an anti-tubercular agent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiazole ring through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde. This intermediate is then coupled with a phenyl group through a Suzuki or Heck coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and phenyl rings
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: These compounds share the benzothiazole moiety and exhibit similar biological activities.
Pyran derivatives: Compounds with a pyran ring often have comparable chemical reactivity and applications.
Carboxamide derivatives: These compounds are known for their diverse pharmacological properties
Uniqueness
N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide is unique due to its combined structural features, which confer a distinct set of chemical and biological properties.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-6-oxopyran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3S/c22-17-9-8-13(11-24-17)18(23)20-14-5-3-4-12(10-14)19-21-15-6-1-2-7-16(15)25-19/h1-11H,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGFPEFBOXFVPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=COC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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